

Application Note: Electrophysiological Analysis of Octyl Gallate on Purinergic Signaling

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Octyl Gallate

CAS No.: 1034-01-1

Cat. No.: S571920

[Get Quote](#)

This document summarizes the experimental procedures and findings from an investigation into the effects of **Octyl Gallate** (OG) on ATP-induced calcium signaling and ion currents in PC12 cells, utilizing whole-cell patch clamp and calcium imaging techniques [1].

Introduction and Background

ATP acts as a neurotransmitter by activating **P2X receptor-regulated non-selective cation channels** and **P2Y receptor-mediated phospholipase C (PLC)** in neuronal cells like PC12 cells [1]. This leads to an increase in intracellular free calcium concentration ($[Ca^{2+}]_i$), which is crucial for processes like catecholamine release [1]. The study confirmed that OG, a simple phenolic compound, inhibits this ATP-induced $[Ca^{2+}]_i$ increase by targeting multiple pathways, including the direct inhibition of P2X receptor-mediated currents and the secondary inhibition of voltage-gated Ca^{2+} channels [1].

Key Experimental Findings and Quantitative Data

The following table summarizes the core quantitative findings from the study:

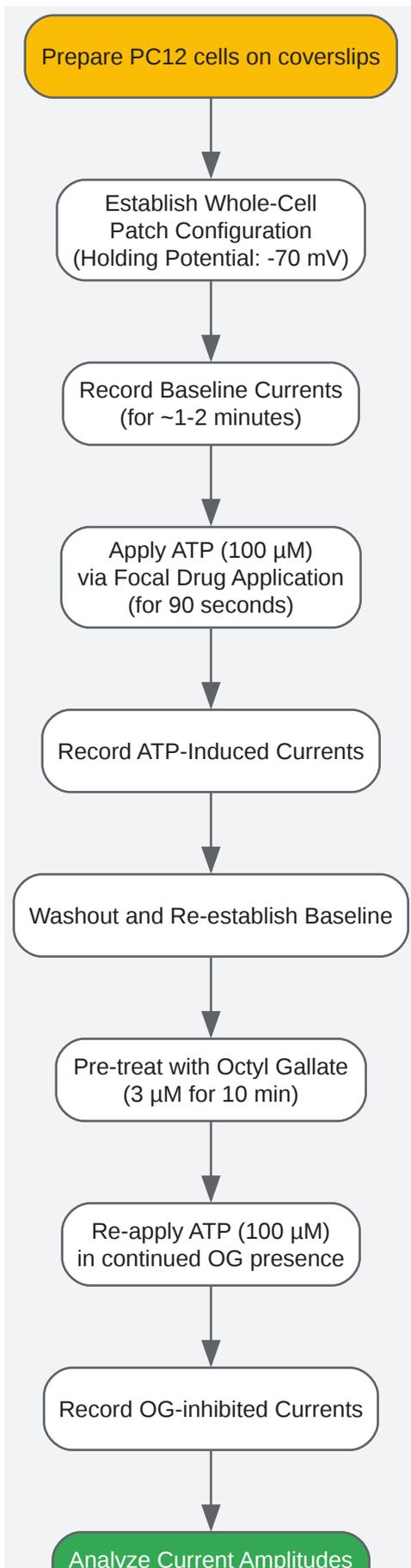
Experimental Parameter	Finding/Value	Significance
IC ₅₀ for ATP-induced [Ca ²⁺] _i increase	2.84 μM [1]	Demonstrates potent, concentration-dependent inhibition by OG.
Effective OG Concentrations	300 nM to 20 μM [1]	Defines the active range for experimental use.
Inhibition of KCl-induced [Ca ²⁺] _i increase	Significant inhibition [1]	Confirms OG also inhibits voltage-gated Ca ²⁺ channels.
Inhibition of ATP-induced currents	Marked inhibition [1]	Directly links calcium response inhibition to reduced ion flux through P2X receptors.
Dependence on Protein Kinases	Not significant [1]	Indicates a direct mechanism on channels, independent of PKC or tyrosine kinase pathways.

Detailed Experimental Protocol

3.1. Cell Culture

- **Cell Line:** PC12 rat medulla pheochromocytoma cells.
- **Culture Conditions:** Grow in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS) [1].
- **Environment:** Maintain at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂ [1].
- **Plating for Experiment:** Plate cells onto 25 mm-diameter coverslips in six-well plates at a density of 3×10⁴ cells/well. Use cells for experiments 2-3 days after plating [1].

3.2. Whole-Cell Patch Clamp Recording The workflow for the electrophysiology experiment is outlined below:

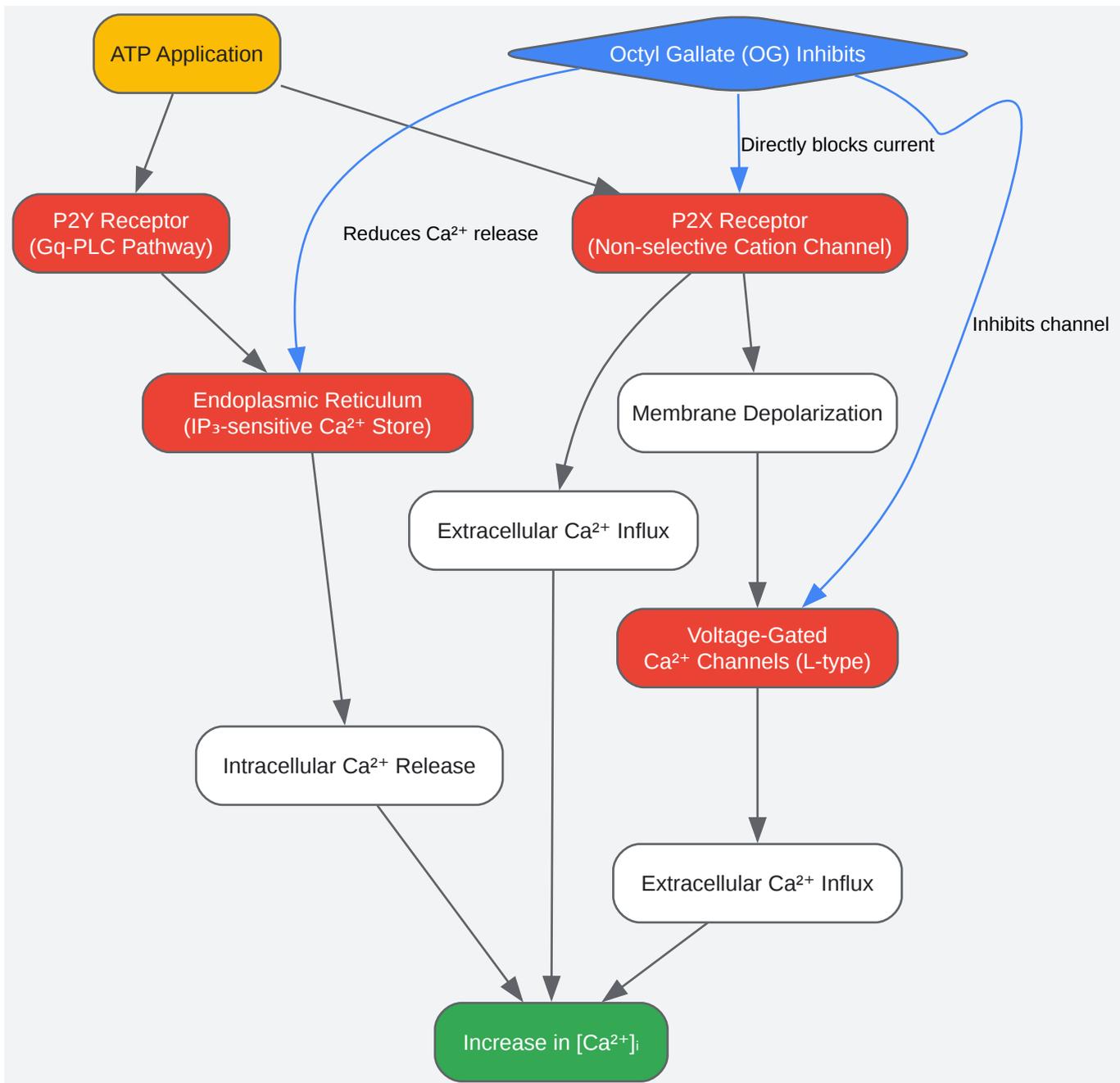


and Kinetics

[Click to download full resolution via product page](#)

- **Solutions:**
 - **External Solution:** 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose (pH adjusted to 7.3 with NaOH) [1].
 - **Pipette Solution:** 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH) [1].
- **Equipment & Software:**
 - **Amplifier:** Axopatch 1D patch-clamp amplifier.
 - **Software:** pClamp 6.03 for controlling experimental parameters and data acquisition [1].
- **Drug Application:** Use a linear array of microcapillary tubes (0.32 mm inner diameter) for focal drug delivery. Place the tips within 100 μm of the target cell for rapid solution exchange [1].
- **Key Steps:**
 - After establishing the whole-cell configuration, hold the cell at -70 mV.
 - Record baseline currents for 1-2 minutes.
 - Apply ATP (100 μM) for 90 seconds via the drug application system while continuously recording the currents.
 - After a washout period and return to baseline, pre-treat the cell with OG (3 μM) for 10 minutes.
 - Re-apply ATP (100 μM) in the continued presence of OG and record the currents for comparison.

The mechanistic pathway of OG's action, as revealed by this and supporting experiments, can be visualized as follows:



[Click to download full resolution via product page](#)

Discussion of Mechanism

The experimental data, including the inhibition of both ATP-induced currents and the response to KCl, supports a **multi-target mechanism** for OG [1]:

- It directly inhibits the ion flux through **P2X receptor channels**.

- It inhibits the **release of calcium from intracellular stores** linked to P2Y receptor activation.
- It inhibits **voltage-gated L-type calcium channels**, which are secondarily activated by P2X-mediated depolarization.

This mechanism is independent of protein kinase C (PKC) or tyrosine kinase pathways, as inhibitors of these enzymes did not affect OG's actions [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Inhibits ATP-induced Intracellular Calcium Increase in... Octyl Gallate [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: Electrophysiological Analysis of Octyl Gallate on Purinergic Signaling]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b571920#octyl-gallate-whole-cell-patch-clamping-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com